molecular formula C5H9N3S B2592794 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethan-1-amine CAS No. 1540554-67-3

1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethan-1-amine

Cat. No. B2592794
M. Wt: 143.21
InChI Key: XFXDDFKGZDTHRB-UHFFFAOYSA-N
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Description

“1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethan-1-amine” is a chemical compound that contains a thiadiazole ring, which is a five-membered heterocyclic moiety . The empirical formula of a similar compound, “(4-Methyl-1,2,3-thiadiazol-5-yl)methanol”, is C4H6N2OS and its molecular weight is 130.17 .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives often involves the use of hydrazonoyl halides with various starting materials . For instance, N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one have been used as starting materials . The reaction of these starting materials with methyl hydrazinecarbodithioate or hydrazinecarbothioamide yields 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives .


Molecular Structure Analysis

The molecular structure of “1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethan-1-amine” is characterized by the presence of a thiadiazole ring. The SMILES string of a similar compound, “(4-Methyl-1,2,3-thiadiazol-5-yl)methanol”, is Cc1nnsc1CO .


Chemical Reactions Analysis

1,3,4-Thiadiazole derivatives have been found to exhibit a wide range of biological properties due to their ability to disrupt processes related to DNA replication . This allows them to inhibit the replication of both bacterial and cancer cells .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethan-1-amine” can be inferred from similar compounds. For instance, the empirical formula of “(4-Methyl-1,2,3-thiadiazol-5-yl)methanol” is C4H6N2OS and its molecular weight is 130.17 .

Scientific Research Applications

Biological Activity and Pharmacological Potential

1,3,4-Thiadiazole and its derivatives, including compounds structurally related to 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethan-1-amine, are recognized for their broad pharmacological potential. These heterocyclic scaffolds have been extensively researched for their antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. The structural versatility of thiadiazoles allows for significant chemical modifications, enhancing their interaction with various enzymes and receptors. This interaction primarily involves hydrogen bonding, which is crucial for the pharmacological activity of these compounds (Lelyukh, 2019).

Synthetic Routes and Structural Modifications

The synthesis and biological significance of 1,3,4-thiadiazoline and related heterocyclic compounds have been a subject of research, highlighting various synthetic methods. These studies aim to explore different approaches for the synthesis of thiadiazolines, focusing on cyclization reactions of thiosemicarbazone under various conditions. The interest in these compounds is largely due to their pharmaceutical significance, including their biological activity against different microbial strains (Yusuf & Jain, 2014).

Chemical Transformations and Heterocyclic Compounds Synthesis

4-(Dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one and its derivatives, as building blocks, have been utilized in the synthesis of various heterocyclic compounds, including thiadiazoles. This underscores the importance of such scaffolds in generating a wide array of heterocyclic compounds that hold promise for further pharmaceutical applications (Gomaa & Ali, 2020).

properties

IUPAC Name

1-(4-methylthiadiazol-5-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3S/c1-3(6)5-4(2)7-8-9-5/h3H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFXDDFKGZDTHRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethan-1-amine

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